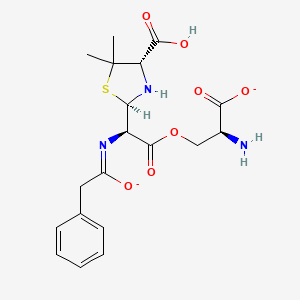

Penicillin G Acyl-Serine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

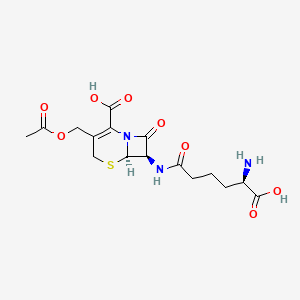

La Pénicilline G Acyl-Sérine est un dérivé de la pénicilline G, un antibiotique largement utilisé. Ce composé est connu pour son rôle dans la synthèse des antibiotiques β-lactames, qui sont essentiels dans le traitement des infections bactériennes. La Pénicilline G Acyl-Sérine est particulièrement importante en raison de ses propriétés enzymatiques, ce qui en fait un outil précieux dans les applications pharmaceutiques et biochimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Pénicilline G Acyl-Sérine est synthétisée par des réactions enzymatiques impliquant la pénicilline G acylase. Cette enzyme catalyse l'hydrolyse de la pénicilline G pour produire de l'acide 6-aminopénicillanique, qui est ensuite acylé pour former de la Pénicilline G Acyl-Sérine . Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour optimiser l'activité enzymatique.

Méthodes de production industrielle : La production industrielle de Pénicilline G Acyl-Sérine implique l'utilisation de souches recombinantes d'Escherichia coli qui expriment la pénicilline G acylase. Ces souches sont cultivées dans des bioréacteurs dans des conditions spécifiques pour maximiser le rendement enzymatique. L'enzyme est ensuite récoltée et utilisée dans la synthèse de la Pénicilline G Acyl-Sérine .

Analyse Des Réactions Chimiques

Types de réactions : La Pénicilline G Acyl-Sérine subit diverses réactions chimiques, notamment l'hydrolyse, l'acylation et la condensation. Ces réactions sont facilitées par la présence de la pénicilline G acylase, qui agit comme un catalyseur .

Réactifs et conditions courantes : Les réactifs courants utilisés dans ces réactions comprennent la pénicilline G, l'acide 6-aminopénicillanique et les donneurs d'acyle. Les réactions sont généralement effectuées dans des conditions douces pour préserver l'intégrité de l'enzyme et du produit .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des antibiotiques β-lactames tels que l'ampicilline, l'amoxicilline et la céphalexine. Ces antibiotiques sont synthétisés par acylation de l'acide 6-aminopénicillanique avec divers donneurs d'acyle .

4. Applications de la recherche scientifique

La Pénicilline G Acyl-Sérine a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

La Pénicilline G Acyl-Sérine exerce ses effets par l'inhibition de la synthèse de la paroi cellulaire bactérienne. Le composé cible les protéines de liaison à la pénicilline, qui sont essentielles pour la réticulation du peptidoglycane dans la paroi cellulaire bactérienne. En acylant ces protéines, la Pénicilline G Acyl-Sérine perturbe la synthèse de la paroi cellulaire, ce qui entraîne la mort des cellules bactériennes .

Applications De Recherche Scientifique

Penicillin G Acyl-Serine has a wide range of scientific research applications:

Mécanisme D'action

Penicillin G Acyl-Serine exerts its effects through the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. By acylating these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

La Pénicilline G Acyl-Sérine est unique en raison de sa synthèse enzymatique et de son rôle dans la production d'antibiotiques β-lactames. Des composés similaires comprennent :

Ampicilline : Un autre antibiotique β-lactame synthétisé à partir de l'acide 6-aminopénicillanique.

Amoxicilline : Un antibiotique β-lactame avec un spectre d'activité plus large que la pénicilline G.

Céphalexine : Un antibiotique céphalosporine synthétisé à l'aide de la pénicilline G acylase.

La Pénicilline G Acyl-Sérine se distingue par sa synthèse enzymatique spécifique et son application dans la production d'une large gamme d'antibiotiques β-lactames.

Propriétés

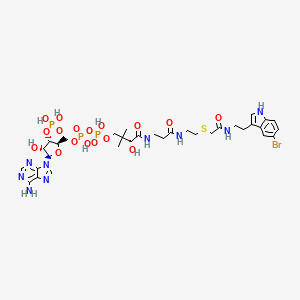

Formule moléculaire |

C19H23N3O7S-2 |

|---|---|

Poids moléculaire |

437.5 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(1-oxido-2-phenylethylidene)amino]acetyl]oxypropanoate |

InChI |

InChI=1S/C19H25N3O7S/c1-19(2)14(17(26)27)22-15(30-19)13(18(28)29-9-11(20)16(24)25)21-12(23)8-10-6-4-3-5-7-10/h3-7,11,13-15,22H,8-9,20H2,1-2H3,(H,21,23)(H,24,25)(H,26,27)/p-2/t11-,13-,14-,15+/m0/s1 |

Clé InChI |

USNINKBPBVKHHZ-CYUUQNCZSA-L |

SMILES isomérique |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(CC2=CC=CC=C2)[O-])C(=O)O)C |

SMILES canonique |

CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(CC2=CC=CC=C2)[O-])C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)

![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)

![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)

![Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B10777455.png)